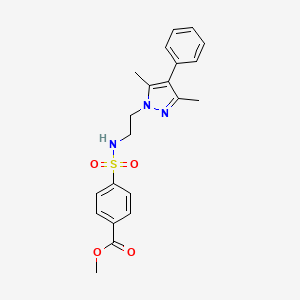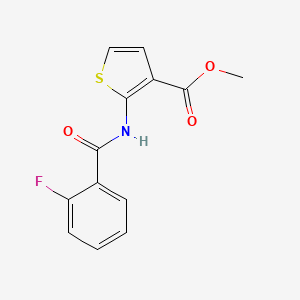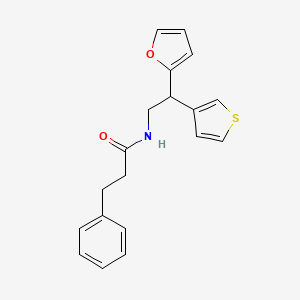
methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole derivatives, such as 3,5-dimethylpyrazole, are organic compounds that contain two methyl substituents . They are unsymmetrical, but their corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of acetylacetone and hydrazine . For example, 3,5-dimethylpyrazole is synthesized by the reaction of acetylacetone and hydrazine, yielding (CH3C)2CHN2H and water .Molecular Structure Analysis
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Pyrazole derivatives show a broad range of chemical and biological properties . They have been used as precursors to a variety of ligands that are widely studied in coordination chemistry .Physical And Chemical Properties Analysis
3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Compounds with a pyrazole scaffold, like the one in the compound , have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
Pyrazole derivatives are also used in agrochemistry . They can be used in the development of new pesticides and herbicides.
Coordination Chemistry
In coordination chemistry, pyrazole-based compounds can act as ligands to form complexes with various metals .
Organometallic Chemistry
Pyrazole compounds also find applications in organometallic chemistry . They can form organometallic compounds which have applications in catalysis and materials science.
Antimicrobial Potential
Compounds with a similar structure have shown antimicrobial potential . For example, imidazole containing compounds have demonstrated antibacterial, antimycobacterial, and antifungal activities .
Antiviral Activity
Imidazole containing compounds have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities .
Anticancer Activity
Some compounds with similar structures have shown potential for anticancer activity . They can interfere with the growth and proliferation of cancer cells.
Antimalarial Evaluation
Compounds with similar structures have shown potential for antimalarial activity . For example, certain compounds have shown inhibition effects against Plasmodium berghei .
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Similar compounds such as imidazole derivatives are known to have a broad range of chemical and biological properties , which could suggest a similar pharmacokinetic profile for this compound.
Result of Action
Related compounds have been found to exhibit a variety of biological activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
Orientations Futures
Pyrazole derivatives are known for their diverse pharmacological effects and are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Further structural optimization of these compounds could lead to improved production and quality control of therapeutic agents .
Propriétés
IUPAC Name |
methyl 4-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-20(17-7-5-4-6-8-17)16(2)24(23-15)14-13-22-29(26,27)19-11-9-18(10-12-19)21(25)28-3/h4-12,22H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAJFEWQHPBWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)

![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2502754.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2502755.png)
![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)

![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2502762.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2502764.png)